REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[C:15]([Cl:21])=[CH:14][C:3]=1[NH:4]S(C1C=CC=CC=1)(=O)=O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[C:15]([Cl:21])=[CH:14][C:3]=1[NH2:4]
|
Name
|
2,5-dichloro-4-nitro-N-benzenesulphonylaniline
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NS(=O)(=O)C2=CC=CC=C2)C=C(C(=C1)[N+](=O)[O-])Cl
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 24 hours' stirring at ambient temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The expected product precipitates
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
WASH
|
Details
|
washing to neutrality
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(N)C=C(C(=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |